molecular formula C15H16N6O B2983864 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 2034346-72-8

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B2983864
CAS RN: 2034346-72-8
M. Wt: 296.334
InChI Key: KTNJCXIXPYFUKL-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
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Scientific Research Applications

Chirality and Catalysis

This compound is related to research in the development of heterobicyclic carbenes, specifically focusing on the modulation of steric and electronic properties for asymmetric catalysis applications. These carbenes offer a versatile platform for introducing various types of chiralities, significantly impacting the efficiency and selectivity of catalytic processes (Iglesias‐Sigüenza et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as triazine derivatives with potential antiviral activity, demonstrates the compound's utility in medicinal chemistry. These syntheses involve reactions with various functional groups, showcasing the compound's flexibility as a precursor or intermediate (Attaby et al., 2006).

Catalytic Applications

Studies have also explored its use in catalyzing the condensation of aromatic diamines and alcohols to form 1H-benzo[d]imidazoles, highlighting its role in facilitating chemical transformations without requiring oxidants or stoichiometric amounts of inorganic bases. This research points to its potential in streamlining synthetic pathways for various chemical compounds (Li et al., 2018).

Biological Activities

The compound's relevance extends to the synthesis of biologically active molecules. For instance, derivatives have shown potent immunosuppressive and immunostimulatory activities, offering insights into new therapeutic agents. Such studies contribute to our understanding of the compound's potential in drug discovery and development (Abdel‐Aziz et al., 2011).

Advanced Material Synthesis

Furthermore, the compound is integral to the development of coordination polymers and metal-organic frameworks (MOFs), highlighting its utility in creating materials with novel properties for applications ranging from catalysis to storage and separation technologies (Li et al., 2012).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(10-20-11-16-13-3-1-2-4-14(13)20)19-8-5-12(9-19)21-17-6-7-18-21/h1-4,6-7,11-12H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNJCXIXPYFUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.